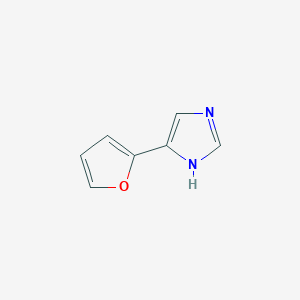

5-(2-Furanyl)-1H-imidazole

Description

Context of Heterocyclic Chemistry and the Imidazole (B134444) Scaffold in Contemporary Research

Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within their rings, are fundamental to the study of organic chemistry. biomedpharmajournal.org The imidazole ring, a five-membered heterocycle with two nitrogen atoms, is a particularly significant scaffold. ajrconline.orgneuroquantology.com Its unique properties, including its aromaticity, amphoteric nature (acting as both an acid and a base), and ability to form hydrogen bonds, make it a versatile building block in the synthesis of a wide range of compounds. neuroquantology.comijprajournal.comsemanticscholar.org

The imidazole nucleus is a constituent of several vital natural products, such as the amino acid histidine, histamine, and nucleic acids. biomedpharmajournal.orgijprajournal.comsemanticscholar.org This biological prevalence has spurred extensive research into synthetic imidazole derivatives, which have shown a broad spectrum of pharmacological activities. ajrconline.orgnih.gov In contemporary research, the imidazole scaffold is recognized as a "privileged structure," meaning it is a molecular framework that is recurrently found in bioactive compounds, making it a valuable starting point for drug discovery. mdpi.com

Significance of the Furan (B31954) Moiety in Organic and Medicinal Chemistry Research

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is another crucial component in the landscape of organic and medicinal chemistry. utripoli.edu.lyijabbr.comslideshare.net Furan derivatives are found in numerous natural products and have been a focus of synthetic efforts due to their diverse biological activities. utripoli.edu.lyresearchgate.net The incorporation of a furan nucleus into a molecule can significantly influence its pharmacokinetic properties, such as solubility and bioavailability, due to the polarity imparted by the ether oxygen and its potential for hydrogen bonding. slideshare.net

The versatility of the furan moiety is evident in the wide array of pharmacological applications associated with furan-containing compounds. These include antimicrobial, anti-inflammatory, analgesic, and anticancer properties, among others. utripoli.edu.lyijabbr.comresearchgate.netutripoli.edu.ly The reactivity of the furan ring also allows for a variety of chemical modifications, enabling the synthesis of a large number of derivatives with tailored biological activities. utripoli.edu.ly

Overview of Research on Imidazole Derivatives and Their Chemical and Biological Relevance

Research into imidazole derivatives has unveiled a wealth of chemical and biological significance. The imidazole ring's ability to interact with various biological targets through multiple weak interactions has led to the development of numerous therapeutic agents. springerprofessional.de Imidazole-containing compounds have been investigated and utilized for their:

Antimicrobial and Antifungal Activity: Many imidazole derivatives are effective against a range of microbial and fungal pathogens. ajrconline.orgneuroquantology.com

Anticancer Activity: The imidazole scaffold is a key component in many anticancer agents, often by targeting enzymes like kinases. ajrconline.orgmdpi.com

Anti-inflammatory Activity: Certain imidazole derivatives have demonstrated potent anti-inflammatory effects. neuroquantology.com

Antiviral and Anthelmintic Properties: Research has also explored the potential of imidazole compounds in combating viral infections and parasitic worms. ajrconline.orgijprajournal.com

The development of synthetic methodologies, such as multicomponent reactions, has further facilitated the creation of diverse libraries of imidazole derivatives for biological screening. ajrconline.org

Rationale for Dedicated Research on 5-(2-Furanyl)-1H-imidazole

The dedicated research focus on this compound stems from the strategic combination of two pharmacologically significant heterocyclic rings: imidazole and furan. This molecular hybridization is a common and effective strategy in drug discovery, aiming to create novel compounds with enhanced or unique biological activities. The rationale for investigating this specific compound is multifaceted:

Synergistic or Novel Bioactivity: The fusion of the imidazole and furan moieties may lead to compounds with synergistic biological effects or entirely new pharmacological profiles that are not observed with either heterocycle alone.

Modulation of Physicochemical Properties: The furan ring can modulate the electronic and steric properties of the imidazole core, potentially improving its interaction with biological targets and enhancing its drug-like characteristics.

Scaffold for Further Derivatization: this compound serves as a versatile scaffold for further chemical modifications at various positions on both the imidazole and furan rings, allowing for the creation of a library of related compounds for structure-activity relationship (SAR) studies.

While specific research on the parent compound this compound is part of a broader exploration of furyl-imidazole derivatives, the synthesis of related structures like 2-phenyl-5-(2-furyl)-imidazoles and 2,5-bis(furan-2-yl)-1H-imidazole highlights the interest in this chemical class. researchgate.netresearchgate.net The study of such compounds, including their reactions and properties, provides valuable insights into the chemical behavior and potential applications of the this compound core.

Interactive Data Table: Properties of Related Furanyl-Imidazole Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Research Finding |

| 2-(2-Furoyl)-4(5)-(2-furanyl)-1H-imidazole | C₁₂H₈N₂O₃ | 228.21 | 182-186 | Investigated for potential anticancer and antimicrobial applications. chemimpex.comlookchem.com |

| 1-(Furan-2-yl)-1H-imidazole | C₇H₆N₂O | 134.13 | Not specified | Used as a building block in organic synthesis for more complex molecules. |

| 2,5-bis(furan-2-yl)-1H-imidazole | C₁₁H₈N₂O₂ | 212.20 | Not specified | Synthesized via the Weidenhagen reaction and studied for its electrophilic substitution reactions. researchgate.net |

Structure

3D Structure

Properties

CAS No. |

156647-29-9 |

|---|---|

Molecular Formula |

C7H6N2O |

Molecular Weight |

134.14 g/mol |

IUPAC Name |

5-(furan-2-yl)-1H-imidazole |

InChI |

InChI=1S/C7H6N2O/c1-2-7(10-3-1)6-4-8-5-9-6/h1-5H,(H,8,9) |

InChI Key |

OGBXEWZRQRJTSI-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)C2=CN=CN2 |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 5 2 Furanyl 1h Imidazole

Retrosynthetic Analysis of the 5-(2-Furanyl)-1H-imidazole Scaffold

A retrosynthetic approach to this compound reveals several potential bond disconnections and precursor molecules. The core imidazole (B134444) ring can be conceptually disassembled in multiple ways, suggesting different forward synthetic strategies.

A primary disconnection can be made across the C4-C5 and N1-C5 bonds of the imidazole ring. This leads to precursors such as a 2-furyl substituted α-dicarbonyl compound and an ammonia (B1221849) source, which are characteristic of the Debus-Radziszewski synthesis. Alternatively, disconnection at the C2-N3 and C4-C5 bonds suggests a pathway involving a 2-furyl-substituted amidine and a two-carbon synthon. Another key retrosynthetic pathway involves the formation of the C5-furan bond as the final step, which points towards cross-coupling reactions between a 5-halo-1H-imidazole and a furan-based organometallic reagent, or a direct arylation approach.

Classical Imidazole Synthesis Approaches Adapted for Furyl-Substituted Imidazoles

Traditional methods for imidazole synthesis have been successfully adapted to incorporate the furan (B31954) moiety, providing foundational routes to this compound and its derivatives.

Weidenhagen Reaction and its Application to Furyl-Imidazole Synthesis

The Weidenhagen reaction, a classic method for imidazole synthesis, typically involves the condensation of an α-hydroxyketone with an aldehyde in the presence of ammonia. While this method often yields 2,4,5-trisubstituted imidazoles, it has been adapted for the synthesis of furyl-imidazoles. For instance, the synthesis of 4(5)-(2-furyl)imidazole has been achieved through a process starting with the bromination of 2-acetylfuran (B1664036) to form furacyl bromide. Subsequent nucleophilic substitution of the bromide with an acetate (B1210297) group, followed by a Weidenhagen reaction, yields the desired furyl-imidazole. researchgate.net This highlights the utility of the Weidenhagen approach in incorporating a furan ring at the 4 or 5 position of the imidazole core. researchgate.net

Furthermore, research has demonstrated the synthesis of 2-phenyl-5-(2-furyl)imidazoles by condensing 2-furoylmethyl acetate with benzaldehyde (B42025) under Weidenhagen reaction conditions. researchgate.net This showcases the versatility of the reaction in accommodating various substituents on the imidazole ring.

Debus-Radziszewski Condensation Variants for 1H-Imidazole Formation

The Debus-Radziszewski reaction is a multicomponent reaction that synthesizes imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia. wikipedia.orgscribd.com This method is a cornerstone of imidazole synthesis and can be adapted for the preparation of furyl-substituted imidazoles. The general mechanism proceeds in two main stages: the condensation of the dicarbonyl with two equivalents of ammonia to form a diimine, followed by the condensation of this diimine with an aldehyde. wikipedia.orgscribd.com

A notable application of this reaction is the synthesis of 2-(2-furoyl)-4(5)-(2-furanyl)-1H-imidazole (FFI). arkat-usa.org This synthesis can be achieved through a cascade process involving the oxidation of an aryl methyl ketone followed by a Debus reaction. arkat-usa.org This demonstrates the potential to construct complex furyl-imidazoles using this classical condensation.

Cyclization Reactions of Precursor Molecules

The formation of the imidazole ring can also be achieved through the cyclization of appropriately functionalized open-chain precursors. These reactions are a versatile strategy for constructing the heterocyclic core. An efficient method for synthesizing 2-substituted 1H-imidazole derivatives involves the acid-mediated denitrogenative transformation of 5-amino-1,2,3-triazole derivatives. mdpi.com This approach includes the intramolecular cyclization of 5-amino-4-aryl-1-(2,2-diethoxyethyl) 1,2,3-triazoles. mdpi.com While this specific example leads to 2-substituted imidazoles, the underlying principle of cyclizing a precursor containing the necessary atoms for the imidazole ring is a key strategy. The synthesis of polysubstituted imidazoles through various cyclization reactions is a topic of ongoing research, highlighting the importance of this approach in heterocyclic chemistry. sioc-journal.cn

Modern Catalytic Synthetic Methodologies

Contemporary synthetic chemistry has introduced powerful catalytic methods that offer milder reaction conditions, higher efficiency, and greater functional group tolerance compared to classical approaches.

Metal-Catalyzed Coupling Reactions for Imidazole Ring Construction (e.g., Palladium-catalyzed direct arylation)

Palladium-catalyzed direct arylation has emerged as a powerful tool for the formation of carbon-carbon bonds, including the synthesis of aryl-substituted heterocycles. rsc.org This methodology allows for the direct coupling of a C-H bond with an aryl halide, avoiding the need for pre-functionalized organometallic reagents. rsc.org

The direct arylation of imidazoles with aryl halides is a viable route for the synthesis of compounds like this compound. This reaction typically employs a palladium catalyst, often with a phosphine (B1218219) ligand and a base. organic-chemistry.org Microwave-assisted protocols have been developed to significantly reduce reaction times and catalyst loadings, making the process more efficient. organic-chemistry.org The regioselectivity of the arylation can be influenced by the reactants, catalyst, and reaction conditions, allowing for controlled synthesis of specific isomers. rsc.org The direct 5-arylation of furans using a palladium acetate catalyst without an added ligand has also been shown to proceed in high yields, which is relevant for the synthesis of the target molecule from a 5-haloimidazole precursor. rsc.org

| Reaction | Catalyst/Reagents | Key Features | Reference |

| Weidenhagen Reaction | α-hydroxyketone, aldehyde, ammonia | Classical method, adaptable for furyl substitution. | researchgate.netresearchgate.net |

| Debus-Radziszewski Condensation | 1,2-dicarbonyl, aldehyde, ammonia | Multicomponent reaction, suitable for complex imidazoles. | wikipedia.orgscribd.comarkat-usa.org |

| Cyclization of Precursors | Acid-mediated transformation of aminotriazoles | Versatile strategy for imidazole ring formation. | mdpi.com |

| Palladium-Catalyzed Direct Arylation | Palladium acetate, phosphine ligand, base | Modern, efficient C-C bond formation, allows direct coupling of imidazole and furan moieties. | rsc.orgorganic-chemistry.org |

Oxidative Cyclization Protocols

Oxidative cyclization represents a powerful strategy for the formation of the imidazole ring, typically involving the oxidation of a precursor molecule that subsequently cyclizes. These protocols often utilize common oxidants to facilitate the intramolecular or intermolecular reactions that lead to the aromatic heterocycle.

One general approach involves the iodine-mediated oxidative cyclization. For instance, the synthesis of 1,2,5-triaryl-1H-imidazoles has been achieved through a reaction between aryl acetaldehydes and amidines, catalyzed by iodine in the presence of tert-butyl peroxybenzoate (TBPB) as a co-oxidant. unipi.it This method proceeds via a formal [3+2] cycloaddition under oxidative conditions. unipi.it While this has been demonstrated for various aryl groups, its application to furan-containing substrates, such as using a furan-based acetaldehyde, presents a viable route to furanyl-substituted imidazoles. Another technique employs manganese dioxide (MnO2) for the oxidative cyclization of imidazole phenyl hydrazones with olefins, proceeding through a nitrile imine intermediate. organic-chemistry.org

Hypervalent iodine reagents, such as phenyliodine(III) diacetate (PIDA), are also effective in promoting oxidative cyclizations to form various heterocycles. researchgate.net The reaction of α-keto-aldehydes, which can be generated from the oxidation of aryl methyl-ketones, with ammonium (B1175870) acetate can also lead to disubstituted imidazoles. mdpi.com The adaptation of these protocols using furan-based starting materials, for example, the oxidation of 2-acetylfuran to a furanyl-glyoxal derivative followed by condensation, would be a direct pathway to the target compound.

Table 1: Comparison of Oxidative Cyclization Conditions for Imidazole Synthesis

| Catalyst/Oxidant | Substrates | Conditions | Yield | Reference |

|---|---|---|---|---|

| I₂ / TBPB | Aryl acetaldehydes, Amidines | Dioxane, 100°C, 5h | 40-81% | unipi.it |

| MnO₂ | Imidazole phenyl hydrazone, Olefins | Ethanol, Reflux | Good | organic-chemistry.org |

| PhI(OAc)₂ | 2-Hydrazinylbenzo[d]oxazole, Aldehydes | CH₂Cl₂, r.t. | Moderate | researchgate.net |

| SeO₂ / NH₄OAc | Aryl methyl-ketones | Ethanol | - | mdpi.com |

Multi-Component Reaction (MCR) Approaches

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, are highly efficient for constructing complex molecules like substituted imidazoles. google.com Key MCRs for imidazole synthesis include the Debus-Radziszewski reaction and the Van Leusen reaction.

The Debus-Radziszewski imidazole synthesis is a classic MCR that involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or a primary amine). wikipedia.orgijprajournal.com This method is versatile and can be adapted to produce a wide range of substituted imidazoles. researchgate.netsemanticscholar.org A notable application relevant to the target compound is the Weidenhagen reaction, a variation of the Radziszewski synthesis. In one study, 2,5-bis(furan-2-yl)-1H-imidazole was synthesized via the Weidenhagen reaction of [2-(furan-2-yl)-2-oxoethyl]acetate with furfural (B47365), demonstrating the direct incorporation of furan moieties using this MCR.

The Van Leusen imidazole synthesis provides another powerful MCR route, utilizing tosylmethyl isocyanide (TosMIC) as a key reagent. organic-chemistry.orgwikipedia.org This reaction typically involves the condensation of an aldimine with TosMIC. organic-chemistry.org The aldimine can be generated in situ from an aldehyde and an amine, making it a three-component reaction (vL-3CR). organic-chemistry.orgresearchgate.net The reaction proceeds via a [3+2] cycloaddition, where TosMIC acts as a C2N1 synthon. mdpi.com This method is highly effective for producing 1,4,5-trisubstituted imidazoles. nih.gov By employing furfural to generate the initial aldimine, this reaction can be tailored to produce furan-substituted imidazoles. For example, the reaction of 1,2-di(furan-2-yl)-2-oxoethyl carboxylates has been used to synthesize trisubstituted imidazoles, showcasing the compatibility of furan rings with these reaction conditions. semanticscholar.org

Table 2: Overview of Multi-Component Reactions for Imidazole Synthesis

| Reaction Name | Key Reactants | Product Type | Reference |

|---|---|---|---|

| Debus-Radziszewski | 1,2-Dicarbonyl, Aldehyde, Ammonia | 2,4,5-Trisubstituted Imidazoles | wikipedia.orgijprajournal.com |

| Weidenhagen (variant) | α-Hydroxyketone, Aldehyde, Ammonia | 2,4,5-Trisubstituted Imidazoles | |

| Van Leusen (vL-3CR) | Aldehyde, Amine, TosMIC | 1,4,5-Trisubstituted Imidazoles | organic-chemistry.orgresearchgate.net |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of imidazole derivatives aims to reduce waste, minimize energy consumption, and avoid hazardous solvents. Key strategies include microwave-assisted synthesis, ultrasonic irradiation, and solvent-free reaction conditions.

Microwave irradiation has emerged as a valuable tool in organic synthesis, often leading to significantly reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating. A solvent-free microwave-assisted method has been successfully developed for the synthesis of 2-substituted-4,5-di(2-furyl)-1H-imidazoles. This reaction involves the condensation of furil (B128704) (1,2-di(furan-2-yl)ethane-1,2-dione) with various aldehydes over acidic alumina (B75360) impregnated with ammonium acetate. The reactions are typically complete within 5-10 minutes at temperatures between 120-150°C, affording yields of 50-75% for analogous compounds.

Ultrasonic irradiation is another green technique that enhances chemical reactivity through acoustic cavitation. nih.govacs.orgnih.gov This method promotes faster and more efficient synthesis of substituted imidazoles, often under mild conditions. nih.govunipi.it The synthesis of 2,4,5-triaryl-1H-imidazoles has been achieved via a one-pot, three-component condensation of benzil, an aldehyde, and ammonium acetate under ultrasound irradiation using various catalysts. nih.govacademie-sciences.frresearchgate.net These protocols offer advantages such as simplicity, reduced reaction times, and high yields. unipi.it While many examples focus on aryl substituents, these methods are readily adaptable for furan-containing precursors.

Table 3: Catalysts and Conditions for Ultrasonic-Assisted Imidazole Synthesis

| Catalyst | Substrates | Conditions | Yield | Reference |

|---|---|---|---|---|

| Selectfluor™ | Benzil, Aldehyde, NH₄OAc | Water, r.t. | High | academie-sciences.fr |

| Boric Acid | Benzil/Benzoin, Aldehyde, NH₄OAc | Aqueous Media, r.t. | Excellent | researchgate.net |

| Diethyl bromophosphate (oxidant) | Benzoin/Benzil, Aldehyde, NH₄OAc | - | Good to Excellent | nih.govunipi.it |

| LADES@MNP | Benzil, Aldehyde, NH₄OAc, Amine | Solvent-free, Sonication | Good to Excellent | nih.gov |

Conducting reactions without a solvent minimizes waste and simplifies product purification, aligning with key principles of green chemistry. Several methods for imidazole synthesis have been adapted to solvent-free conditions. As mentioned, a microwave-assisted, solvent-free condensation over acidic alumina is effective for producing di(2-furyl)-1H-imidazoles. Additionally, a four-component condensation of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate can be heated under solvent-free conditions to yield 1,2,4-trisubstituted 1H-imidazoles. researchgate.net The use of a magnetically supported Lewis acidic deep eutectic solvent (LADES@MNP) has also enabled the solvent-free, ultrasound-assisted synthesis of substituted imidazoles, with the added benefit of easy catalyst recovery. nih.gov

Stereoselective and Regioselective Synthesis Challenges

The synthesis of a specific isomer like this compound presents significant challenges related to both regioselectivity and stereoselectivity.

Regioselectivity: The primary challenge in regioselectivity is controlling the position of the furan substituent on the imidazole ring. Depending on the synthetic route, mixtures of isomers, such as 4-(2-furanyl)-1H-imidazole and this compound, can be formed due to the tautomeric nature of the imidazole ring. semanticscholar.org For example, the N-methylation of 4(5)-(2-furyl)imidazole results in a mixture of 1-methyl-4-(2-furyl)imidazole and 1-methyl-5-(2-furyl)imidazole isomers. nih.gov Achieving regiocontrol often depends on the choice of starting materials and reaction mechanism. A strategy to ensure the 5-substitution is to use a precursor where the desired connectivity is already established. For instance, a method for preparing 1,2-disubstituted-1H-imidazole-5-carboxaldehydes with high regioselectivity involves the reaction of N-monosubstituted amidines with 2-halo-3-alkoxy-2-propenals. nih.gov Similarly, computational and experimental studies have shown that directing groups on a reactant can control the reaction pathway, favoring the formation of specific imidazole regioisomers. d-nb.info The inherent reactivity of the furan ring, which favors electrophilic substitution at the C2 position, must also be considered during synthesis design. mdpi.com

Stereoselectivity: Stereoselectivity becomes a critical challenge when chiral centers are present or introduced during the synthesis. While this compound itself is achiral, the synthesis of chiral derivatives would require stereocontrolled methods. The principles of stereoselective synthesis can be drawn from related heterocyclic systems. For example, the aza-Achmatowicz oxidative rearrangement of chiral furan derivatives has been used for the stereoselective synthesis of piperidine (B6355638) alkaloids, demonstrating that chiral furans can serve as versatile building blocks. nih.gov If a chiral furan-derived aldehyde were used in a multi-component reaction, it could lead to the formation of diastereomeric products. Controlling this stereochemistry would likely require the use of chiral catalysts or auxiliaries. The development of methods for the stereoselective synthesis of chiral 1,2-diamino compounds, which are precursors to some heterocycles, further underscores the types of strategies that could be adapted to create chiral furanyl-imidazoles. acs.org

Synthesis of Deuterated or Isotopically Labeled Analogues for Mechanistic Studies

The synthesis of deuterated or isotopically labeled analogues of this compound is a critical aspect of elucidating reaction mechanisms, studying metabolic pathways, and understanding the intramolecular dynamics of this heterocyclic system. While specific literature on the isotopic labeling of this compound is not extensively detailed, established methodologies for the deuteration and isotopic enrichment of its constituent furan and imidazole rings provide a solid foundation for devising effective synthetic strategies. These approaches are essential for kinetic isotope effect (KIE) studies, which can help identify rate-determining steps in chemical transformations, and for use as internal standards in mass spectrometry-based analyses.

General strategies for introducing deuterium (B1214612) often involve hydrogen-deuterium (H/D) exchange reactions, which can be catalyzed by acids, bases, or metals. The choice of catalyst and reaction conditions is paramount to achieving regioselective labeling. For heavier isotopes like ¹³C and ¹⁵N, the synthesis typically requires starting from commercially available labeled precursors and carrying the isotopic labels through the synthetic sequence.

Deuteration of the Imidazole Ring:

The imidazole ring possesses several sites amenable to deuteration. The C2 position is the most acidic proton in the imidazolium (B1220033) ion, making it a prime target for deuteration under acidic conditions. The C4 and C5 protons are less acidic but can undergo exchange under more forcing conditions or with the use of specific catalysts. The N-H proton of the imidazole ring will readily exchange with deuterium when a deuterium source like D₂O or deuterated methanol (B129727) (CH₃OD) is present.

A common method for deuterating the imidazole ring involves the use of deuterium oxide (D₂O) in the presence of a heterogeneous palladium catalyst. This approach has been shown to effectively deuterate both substituted imidazoles and their corresponding imidazolium salts on the heterocyclic ring. Acid-catalyzed H/D exchange is another viable technique, often employing deuterated acids such as D₂SO₄ or DCl in D₂O under reflux conditions to facilitate isotopic exchange at the C2, C4, and C5 positions. The efficiency and regioselectivity of this exchange can be controlled by modulating the temperature, pH, and reaction time.

Deuteration of the Furan Ring:

The furan ring can also be selectively deuterated. The protons at the C2 and C5 positions (α-protons) are generally more reactive and susceptible to exchange than the protons at the C3 and C4 positions (β-protons). Catalytic deuteration using deuterium gas (D₂) and a metal catalyst like palladium or platinum is a primary method for labeling the furan ring. The reaction conditions, including temperature, pressure, and catalyst choice, can be optimized to control the extent and position of deuterium incorporation. acs.org For instance, electron-rich heteroarenes like furan have been successfully deuterated, with the highest levels of isotope incorporation often achieved at the α-positions. acs.org

A platinum-catalyzed cyclization of propargylic oxiranes in the presence of deuterated water has been shown to produce furans with a high percentage of deuterium incorporation specifically at the C3 position, offering a regioselective route to labeled furans that could be adapted for precursors to this compound. thieme-connect.com

Proposed Synthetic Strategies for Labeled this compound:

Based on the general methods for labeling furan and imidazole rings, several strategies can be proposed for the synthesis of deuterated or isotopically labeled this compound.

One plausible approach involves the late-stage deuteration of the pre-formed this compound molecule. This could be achieved by treating the compound with D₂O under various catalytic conditions to promote H/D exchange at one or more positions. For example, acid-catalyzed exchange could lead to deuteration primarily at the C2 position of the imidazole ring, while metal-catalyzed exchange could potentially label positions on both rings.

Alternatively, a convergent synthesis could be employed, where labeled furan and imidazole precursors are coupled. For instance, a deuterated 2-bromofuran (B1272941) could be coupled with an imidazole derivative to introduce the label specifically onto the furan ring. Conversely, a deuterated imidazole species could be coupled with a suitable furan-containing precursor.

For the incorporation of ¹³C or ¹⁵N, the synthesis would need to commence with labeled starting materials. For example, the synthesis of the imidazole ring could start from ¹⁵N-labeled ammonia or ¹³C-labeled glyoxal (B1671930) and formaldehyde (B43269) derivatives. scispace.com A study on the photosensitized oxidation of imidazole derivatives utilized an efficient synthesis of imidazoles with ¹³C and ¹⁵N labels at various positions to elucidate the reaction mechanism. nih.govacs.org Similarly, a furan ring labeled with ¹³C could be synthesized and then used to construct the final molecule.

The following table summarizes potential synthetic methodologies for preparing deuterated analogues of this compound for mechanistic studies.

| Target Position(s) | Reagents and Conditions | Isotope Source | Potential Mechanistic Insight |

| Imidazole N-H | CH₃OD or D₂O, room temperature | D | Study of proton transfer mechanisms |

| Imidazole C2-H | D₂O, cat. D₂SO₄, reflux | D | Kinetic Isotope Effect at the C2 position |

| Imidazole Ring (C2, C4, C5) | Pd/C catalyst, D₂O, heat | D | Probing reactions involving the entire imidazole ring |

| Furan Ring (α-positions) | D₂ gas, Pd/C catalyst, heat | D | Investigating reactions involving the furan ring, such as electrophilic substitution |

| Furan C3-H | PtCl₂, Dioxane/D₂O, 100 °C (on precursor) | D | Site-specific labeling for detailed mechanistic analysis |

| Imidazole N1, N3 | ¹⁵NH₃ (in ring synthesis) | ¹⁵N | Tracing the nitrogen atoms in formation and degradation pathways |

| Imidazole C2, C4, C5 | ¹³C-labeled glyoxal/formaldehyde (in ring synthesis) | ¹³C | Elucidating the carbon skeleton rearrangement in reactions |

These isotopic labeling strategies are invaluable tools for gaining a deeper understanding of the chemical behavior of this compound. The data obtained from studies using these labeled compounds can provide crucial evidence for proposed reaction intermediates and transition states, ultimately leading to a more complete mechanistic picture.

Chemical Reactivity and Transformation Pathways of 5 2 Furanyl 1h Imidazole

Electrophilic Aromatic Substitution Reactions on the Imidazole (B134444) Ring

The imidazole ring in 5-(2-Furanyl)-1H-imidazole is generally susceptible to electrophilic attack, with the outcome of the reaction being highly dependent on the reaction conditions and the nature of the electrophile. The substitution pattern is influenced by the electronic properties of both the furan (B31954) substituent and the imidazole ring itself.

Halogenation Studies (Bromination, Chlorination)

Halogenation of imidazole derivatives can proceed at various positions on the imidazole ring. In the case of 5-(2-furanyl)-1-methyl-1H-imidazole, bromination has been investigated. weebly.com The reaction of this compound with bromine is expected to yield substituted products, with the position of substitution being influenced by the directing effects of the furan ring and the methyl group on the imidazole nitrogen.

Anticipated Halogenation Reactions of this compound

| Reaction | Reagent | Anticipated Major Product(s) |

| Bromination | Br₂ | Bromo-5-(2-furanyl)-1H-imidazole |

| Chlorination | Cl₂ or NCS | Chloro-5-(2-furanyl)-1H-imidazole |

Note: The exact position of halogenation on the imidazole ring would require further experimental investigation.

Nitration Reactions

Nitration is a classic electrophilic aromatic substitution reaction. For 5-(2-furyl)-1-methyl-1H-imidazole, nitration has been studied and is expected to introduce a nitro group onto the imidazole ring under appropriate conditions. weebly.com The reaction typically employs a mixture of nitric acid and sulfuric acid.

The position of nitration on the imidazole ring will be governed by the combined electronic effects of the furan substituent and the imidazole nitrogen atoms. It is plausible that substitution could occur at the C2 or C4 positions of the imidazole ring.

Sulfonation and Hydroxymethylation Pathways

Sulfonation of 5-(2-furyl)-1-methyl-1H-imidazole has been reported, indicating that a sulfonic acid group can be introduced onto the imidazole ring. weebly.com This reaction is typically carried out using fuming sulfuric acid or a similar sulfonating agent.

Hydroxymethylation, the introduction of a -CH₂OH group, has also been investigated for 5-(2-furyl)-1-methyl-1H-imidazole. weebly.com This transformation can be achieved using formaldehyde (B43269) in the presence of a suitable catalyst. The regioselectivity of both sulfonation and hydroxymethylation would be dependent on the reaction conditions and the inherent reactivity of the positions on the imidazole ring.

Formylation and Acylation Reactions

Formylation of imidazole derivatives can be achieved via the Vilsmeier-Haack reaction, which utilizes a formylating agent generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). This reaction has been explored for 5-(2-furyl)-1-methyl-1H-imidazole, suggesting that a formyl group can be introduced onto the imidazole ring. weebly.com

Acylation, such as the Friedel-Crafts reaction, allows for the introduction of an acyl group. The acylation of 5-(2-furyl)-1-methyl-1H-imidazole has been a subject of study, indicating the feasibility of this transformation on the imidazole moiety. weebly.com The choice of acylating agent and catalyst would be crucial in determining the success and regioselectivity of the reaction.

Electrophilic Substitution Reactions on the Furan Ring

The furan ring is an electron-rich five-membered heterocycle and is generally highly reactive towards electrophiles. The presence of the imidazole substituent at the 2-position of the furan ring will significantly influence the regioselectivity of electrophilic attack.

Regioselectivity and Site Selectivity Investigations

In electrophilic substitution reactions on the furan ring of this compound, the primary site of attack is anticipated to be the C5' position (the carbon atom adjacent to the oxygen and furthest from the imidazole substituent). This is due to the strong activating and ortho,para-directing nature of the oxygen atom in the furan ring. The imidazole group, depending on the reaction conditions (neutral or protonated), can act as either a deactivating or a weakly activating group, but its influence is generally secondary to that of the furan's oxygen.

Quantum-chemical calculations performed on 5-(2-furyl)-1-methyl-1H-imidazole have been used to study the electron-withdrawing effect of the imidazole substituent on the furan ring, which helps in predicting the site of electrophilic attack. weebly.com These studies support the notion that the C5' position is the most likely site for electrophilic substitution.

Depending on the reaction conditions, it has been observed that in some cases, both the furan ring and the imidazole fragment can undergo electrophilic attack. weebly.com This highlights the delicate balance of reactivity between the two heterocyclic rings within the same molecule.

Influence of Imidazole Substitution on Furan Reactivity

The imidazole ring, particularly when attached at its C5 position, generally exerts an electron-withdrawing effect on the furan ring. This influence has been observed in studies of related compounds, such as 5-(2-furyl)-1-methyl-1H-imidazole. osi.lv This electron-withdrawing nature deactivates the furan ring towards electrophilic substitution reactions, which are characteristic of the furan nucleus. Quantum-chemical calculations and 1H NMR spectroscopy have supported this observation, indicating a reduced electron density in the furan ring. osi.lv Consequently, electrophilic attack on the furan ring of this compound is expected to be less facile compared to unsubstituted furan.

Nucleophilic Attack and Addition Reactions

While the furan ring itself is generally not susceptible to nucleophilic attack due to its electron-rich nature, the presence of the electron-withdrawing imidazole substituent can modulate this reactivity. Nucleophilic substitution on the imidazole ring of this compound is also a possibility, particularly at the C2 position, which is the most electron-deficient carbon in the imidazole ring. researchgate.net However, such reactions typically require harsh conditions or the presence of activating groups.

Computational studies on the nucleophilic substitution reactions of imidazole with various electrophiles have provided insights into the reactivity of the imidazole ring. semanticscholar.org In the context of this compound, nucleophilic attack is more likely to be directed towards the imidazole ring rather than the furan ring, especially if the imidazole nitrogen is protonated or quaternized, which would further enhance its electrophilicity.

Oxidation and Reduction Chemistry of this compound

The oxidation of this compound can proceed through various pathways, depending on the oxidizing agent and reaction conditions. The furan ring is susceptible to oxidation, which can lead to ring-opening products. rsc.org For instance, oxidation of furan derivatives can yield butenedioic acid derivatives or other fragmented products. The imidazole ring is generally more resistant to oxidation. However, strong oxidizing agents can lead to the degradation of the imidazole ring. In a study on a related compound, 2-(2-Furyl)-benzimidazole, photochemical degradation in the presence of oxygen led to the formation of benzimidazole-2-carboxylic acid, indicating oxidation and cleavage of the furan ring. unl.pt

Reduction of the furan ring in this compound can be achieved through catalytic hydrogenation to yield the corresponding tetrahydrofuran (B95107) derivative. The imidazole ring is generally resistant to reduction under these conditions. Selective reduction of one ring over the other would likely require careful selection of catalysts and reaction conditions.

| Reaction Type | Reagents and Conditions | Expected Products |

| Oxidation | Photochemical degradation in air/methanol (B129727) | Imidazole-4(or 5)-carboxylic acid |

| Reduction | Catalytic hydrogenation (e.g., H2/Pd) | 5-(Tetrahydrofuran-2-yl)-1H-imidazole |

Thermal and Photochemical Transformations

The thermal stability of this compound is expected to be significant, as both furan and imidazole are aromatic rings. Thermal decomposition of furan typically occurs at high temperatures (around 1600 K) and can lead to the formation of smaller fragments like acetylene, ketene, and carbon monoxide. nrel.gov Imidazole and its derivatives also exhibit considerable thermal stability. nih.govmdpi.com

The photochemistry of furan-imidazole compounds can be complex. Irradiation of 2-(2-Furyl)-benzimidazole in methanol resulted in its disappearance and the formation of photoproducts, with the quantum yield of disappearance being determined. unl.pt The observed photoproducts suggest that isomerization and oxidation reactions can occur upon photoexcitation. The specific photochemical transformations of this compound would depend on the irradiation wavelength, solvent, and presence of sensitizers or quenchers.

Studies on Ring-Opening and Rearrangement Reactions

Ring-opening reactions of the furan moiety in this compound can be initiated by electrophilic attack or oxidation. rsc.org Acid-catalyzed hydrolysis of furans, for example, can lead to the formation of dicarbonyl compounds. In the case of 5-[(2-Furyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione, reaction with cyclic secondary amines resulted in ring-opening of the furan ring. cas.cz

Rearrangement reactions involving the imidazole ring are also known. For instance, the Dimroth rearrangement can occur in certain substituted imidazoles. The Piancatelli rearrangement is a well-known acid-catalyzed transformation of 2-furylcarbinols into 4-hydroxycyclopentenones. nih.gov While not directly applicable to this compound itself, this highlights a potential rearrangement pathway for derivatives with appropriate functionalization adjacent to the furan ring.

Investigation of Reaction Intermediates and Transition States

Direct experimental investigation of reaction intermediates and transition states for reactions involving this compound is scarce. However, computational studies on related systems provide valuable insights. For example, computational studies on the regioselective synthesis of substituted imidazoles have been used to explore the reaction mechanism and the role of intermediates in determining the final product. acs.orgnih.gov

In electrophilic substitution reactions on the furan ring, the formation of a sigma complex (Wheland intermediate) is a key step. The stability of this intermediate would be influenced by the electron-withdrawing nature of the imidazole substituent. For nucleophilic substitution reactions on the imidazole ring, a Meisenheimer-type intermediate could be involved. nih.gov Theoretical calculations, such as Density Functional Theory (DFT), can be employed to model the geometries and energies of these transient species and the transition states connecting them, thereby elucidating the reaction pathways. nih.gov

The creation of a thorough, accurate, and scientifically-backed article as per the detailed outline requires verified experimental data from techniques such as NMR, FT-IR, and Mass Spectrometry. Without access to published ¹H NMR, ¹³C NMR, 2D NMR, FT-IR, and HRMS spectra specifically for this compound, generating the requested content with the required data tables and detailed research findings is not possible.

Therefore, this article cannot be generated at this time while adhering to the strict requirements for scientific accuracy and focus solely on the specified compound. To proceed, experimental analysis of a synthesized and purified sample of this compound would be necessary to acquire the specific data required for each section of the outlined article.

Structural Elucidation and Advanced Characterization Techniques

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.

For 5-(2-Furanyl)-1H-imidazole, the imidazole (B134444) and furan (B31954) rings, both being aromatic systems, constitute the primary chromophores. These conjugated systems contain π electrons that can be excited to higher energy π* orbitals. The absorption of UV radiation by organic molecules containing π-electron systems and heteroatoms typically involves two main types of electronic transitions: π → π* (pi to pi star) and n → π* (n to pi star) transitions.

π → π Transitions:* These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. They are characteristic of compounds with conjugated systems, such as the interconnected furan and imidazole rings in this compound. These transitions are typically high-energy and result in strong absorption bands, usually in the UV region.

n → π Transitions:* These transitions involve the excitation of an electron from a non-bonding (n) orbital, such as the lone pair electrons on the nitrogen and oxygen atoms, to an antibonding π* orbital. These transitions are generally of lower energy and result in weaker absorption bands compared to π → π* transitions.

A hypothetical UV-Vis spectrum of this compound would be expected to display characteristic absorption maxima (λmax). The position and intensity (molar absorptivity, ε) of these peaks would provide valuable information about the extent of conjugation and the electronic environment of the molecule. The solvent used for analysis can also influence the spectrum; polar solvents can cause shifts in the absorption wavelengths (solvatochromism), which can offer further insight into the nature of the electronic transitions. Although specific experimental data is not available in the reviewed literature, analysis of similar imidazole and furan-containing compounds suggests that significant absorption would likely occur in the UV range.

X-ray Crystallography for Solid-State Molecular Conformation and Packing

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on bond lengths, bond angles, and torsion angles, thereby confirming the absolute connectivity and conformation of a molecule.

For this compound, a single-crystal X-ray diffraction study would yield a detailed model of its molecular structure in the solid state. Key structural insights that would be obtained include:

Molecular Conformation: The analysis would reveal the relative orientation of the furan and imidazole rings. It would determine the dihedral angle between the two rings, indicating whether the molecule adopts a planar or a more twisted conformation. This is crucial for understanding steric and electronic interactions between the two heterocyclic systems.

Bond Parameters: Precise measurements of all bond lengths and angles would be obtained, which can be compared to theoretical values and data from related structures to understand the electronic distribution within the molecule.

Crystal Packing and Intermolecular Interactions: X-ray crystallography elucidates how molecules are arranged in the crystal lattice. It would identify and characterize any intermolecular interactions, such as hydrogen bonds involving the imidazole N-H group, and π-π stacking interactions between the aromatic rings. These interactions are fundamental to the physical properties of the solid material, including its melting point and solubility.

While crystallographic data for the specific isomer this compound are not present in the surveyed scientific databases, studies on related imidazole derivatives frequently report extensive hydrogen bonding and π-stacking phenomena that dictate their supramolecular assembly.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a sample. The results are then compared with the theoretical percentages calculated from the proposed chemical formula, providing a crucial check on the purity and elemental composition of the synthesized compound.

The molecular formula for this compound is C7H6N2O. The theoretical elemental composition can be calculated based on the atomic masses of its constituent atoms.

The process involves combusting a small, precisely weighed sample of the compound in an oxygen-rich atmosphere. The combustion products (carbon dioxide, water, and nitrogen gas) are collected and quantified. From the masses of these products, the percentage composition of C, H, and N in the original sample is determined.

Computational Chemistry and Theoretical Investigations of 5 2 Furanyl 1h Imidazole

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer deep insights into the molecular-level characteristics of 5-(2-Furanyl)-1H-imidazole. These methods allow for a detailed examination of its electronic properties and reactivity.

Density Functional Theory (DFT) Studies for Electronic Structure and Stability

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and stability of molecules. nih.gov For imidazole (B134444) derivatives, DFT calculations, often using the B3LYP functional with a 6-31G(d,p) basis set, are employed to optimize the molecular geometry and determine its stability. nih.gov The optimized structure provides information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional arrangement.

Molecular Orbital Analysis (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. ossila.com The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. irjweb.com

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates that a molecule is more prone to chemical reactions. nih.gov In this compound, the distribution of the HOMO and LUMO across the molecule reveals the most probable sites for electrophilic and nucleophilic attack, respectively. The energy of these orbitals is critical in determining the molecule's electron-donating and electron-accepting capabilities. ossila.com

Table 1: Frontier Molecular Orbital Energies and Related Properties

| Property | Description | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate an electron. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept an electron. |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | Indicates chemical reactivity and kinetic stability. |

Prediction of Chemical Reactivity Descriptors (e.g., Electrophilicity, Nucleophilicity)

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to quantify the reactivity of this compound. These descriptors provide a theoretical framework for predicting how the molecule will behave in a chemical reaction.

Key reactivity descriptors include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of chemical hardness, indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts an optimal number of electrons from the environment.

Nucleophilicity (N): A measure of the electron-donating capability of a molecule.

These descriptors are invaluable for understanding the molecule's reactivity profile and predicting its interactions with other chemical species. For instance, a high electrophilicity index suggests the molecule will act as a good electrophile, while a high nucleophilicity index indicates it will be a good nucleophile.

Table 2: Calculated Chemical Reactivity Descriptors

| Descriptor | Formula |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 |

| Chemical Softness (S) | 1 / η |

| Electrophilicity Index (ω) | χ2 / (2η) |

| Nucleophilicity (N) | EHOMO(Nu) - EHOMO(TCE) |

(Note: TCE refers to tetracyanoethylene, a reference molecule used in the calculation of the nucleophilicity index.) mdpi.com

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a dynamic perspective on the behavior of this compound, complementing the static picture offered by quantum chemical calculations. These methods are particularly useful for exploring the molecule's conformational landscape and the influence of its environment.

Conformational Analysis and Tautomerism Studies

The relative orientation of the furan (B31954) and imidazole rings in this compound can be investigated through conformational analysis. By rotating the single bond connecting the two rings, a potential energy surface can be generated to identify the most stable conformers (those with the lowest energy). nih.gov In similar tri-substituted imidazoles, it has been observed that the furan rings are not coplanar with the imidazole ring, with dihedral angles varying. nih.gov The planarity of the molecule is influenced by steric hindrance and electronic interactions between the two heterocyclic systems.

Furthermore, the imidazole ring can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms. nih.gov Theoretical calculations can be used to determine the relative energies of these tautomers, thereby predicting the most stable form in the gas phase. The stability of a particular tautomer can be crucial for its biological activity and chemical reactivity. researchgate.net

Solvent Effects on Molecular Conformation

The conformation of this compound can be significantly influenced by the surrounding solvent. nano-ntp.com Molecular dynamics simulations in explicit solvent models or implicit solvent models (like the Polarizable Continuum Model, PCM) can be used to study these effects. Polar solvents may stabilize certain conformers or tautomers over others through dipole-dipole interactions or hydrogen bonding. rsc.org

For instance, a polar protic solvent could form hydrogen bonds with the nitrogen atoms of the imidazole ring, influencing the tautomeric equilibrium. nano-ntp.com The choice of solvent can therefore be a critical factor in controlling the shape and reactivity of the molecule in solution. Understanding these solvent effects is essential for predicting the behavior of this compound in different chemical and biological environments.

Prediction of Spectroscopic Properties (NMR chemical shifts, IR vibrational frequencies)

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of organic molecules with a high degree of accuracy. nrel.govmdpi.comnsf.gov These predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a cornerstone of computational spectroscopy. nrel.govnih.gov Methods like the Gauge-Independent Atomic Orbital (GIAO) approach are commonly employed in conjunction with DFT to calculate the isotropic magnetic shielding tensors of nuclei. globalresearchonline.net These shielding values are then converted into chemical shifts, typically by referencing them to a standard compound like tetramethylsilane (TMS).

Illustrative Predicted ¹H NMR Chemical Shifts (Hypothetical)

| Atom Position (Imidazole Ring) | Predicted Chemical Shift (ppm) |

|---|---|

| H-1 | Data not available |

| H-2 | Data not available |

| H-4 | Data not available |

| Atom Position (Furan Ring) | Predicted Chemical Shift (ppm) |

| H-3' | Data not available |

| H-4' | Data not available |

Infrared (IR) Vibrational Frequencies: Theoretical calculations of IR spectra are instrumental in identifying the vibrational modes of a molecule. msu.edu By computing the second derivatives of the energy with respect to the atomic coordinates, one can determine the harmonic vibrational frequencies. These calculated frequencies correspond to the different stretching, bending, and torsional motions of the atoms.

For furan and its derivatives, DFT calculations have been used to assign the fundamental vibrational modes. globalresearchonline.net A similar approach for this compound would yield a set of predicted vibrational frequencies and their corresponding intensities. These theoretical spectra can be compared with experimental Fourier-transform infrared (FTIR) spectra to aid in the assignment of the observed absorption bands. It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and the approximate nature of the theoretical methods.

Characteristic IR Vibrational Modes and Their Predicted Frequencies (Hypothetical)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| N-H stretch (imidazole) | Data not available |

| C-H stretch (imidazole) | Data not available |

| C=C stretch (furan) | Data not available |

| C-N stretch (imidazole) | Data not available |

In Silico Reaction Pathway Modeling and Mechanism Elucidation

Computational chemistry provides a powerful lens through which to study the mechanisms of chemical reactions, allowing for the exploration of transition states and reaction intermediates that may be difficult to observe experimentally. For this compound, in silico modeling can be used to predict its reactivity and understand the pathways of its transformations.

One area of interest is the electrophilic substitution of this compound. A study on the related molecule, 1-methyl-5-(2-furyl)-1H-imidazole, utilized quantum-chemical calculations to investigate its reactions with various electrophiles. researchgate.net These calculations helped to explain the electron-withdrawing effect of the imidazole substituent on the furan ring, which influences the regioselectivity of the substitution. researchgate.net Similar computational models could be applied to this compound to predict the most likely sites of electrophilic attack. This typically involves calculating the energies of the possible sigma-complex intermediates, with the lowest energy intermediate corresponding to the major product. nih.gov

The modeling of reaction pathways involves locating the transition state structures that connect the reactants to the products. The energy of this transition state determines the activation energy of the reaction, which in turn governs the reaction rate. Methods such as nudged elastic band (NEB) or intrinsic reaction coordinate (IRC) calculations can be used to map out the entire reaction pathway.

While specific in silico reaction pathway models for this compound are not detailed in the available literature, the computational methodologies are well-established for a wide range of organic reactions, including nucleophilic substitutions involving imidazole.

Development of Predictive Models for Chemical Properties

Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, are valuable tools in computational chemistry for estimating the properties of new or untested compounds. nih.gov These models are built by establishing a mathematical relationship between the structural or physicochemical properties of a set of molecules and their measured activity or property.

For imidazole derivatives, QSAR models have been developed to predict various biological activities. For example, a study on 5-phenyl-1-phenylamino-1H-imidazole derivatives developed a QSAR model to predict their cytotoxicity. nih.gov This model used a combination of electronic, hydrophobic, and steric parameters to describe the substituents on the phenyl rings. The final model was able to explain a significant portion of the variance in the observed cytotoxicity. nih.gov

The development of a predictive model for the chemical properties of this compound and its derivatives would follow a similar procedure:

Data Collection: A dataset of imidazole derivatives with known experimental values for the property of interest would be compiled.

Descriptor Calculation: A variety of molecular descriptors (e.g., constitutional, topological, quantum-chemical) would be calculated for each molecule in the dataset.

Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be used to build a model that correlates the descriptors with the property.

Model Validation: The predictive power of the model would be assessed using internal and external validation techniques.

While no specific QSAR or QSPR models for this compound were identified in the search results, the general framework for creating such models is well-defined and could be applied to predict properties such as solubility, lipophilicity, or reactivity.

Preclinical Biological Activity Research and Mechanistic Insights

In Vitro Biological Screening for Diverse Activities

Derivatives of the 5-(2-Furanyl)-1H-imidazole scaffold have been evaluated for their potential as anticancer agents. Studies have demonstrated that certain imidazole (B134444) derivatives exhibit cytotoxic effects against a range of human cancer cell lines.

For instance, a series of N-1 arylidene amino imidazole-2-thiones were assessed for their cytotoxic activity against MCF-7 (breast cancer), HepG2 (liver cancer), and HCT-116 (colon cancer) cell lines. nih.gov Among the tested compounds, 1-(2-hydroxybenzylideneamino)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione emerged as the most potent, with IC₅₀ values below 5 µM for all three cell lines. nih.gov The safety of these potent compounds was also evaluated against the normal breast cell line MCF-10A, where they showed weaker cytotoxic effects compared to the standard drug Docetaxel. nih.gov

Similarly, other research has highlighted the anti-breast cancer potential of newly synthesized compounds containing an imidazole nucleus. researchgate.net Specific derivatives were found to be more cytotoxic against MDA-MB-231 cells than MCF-7 cells. researchgate.net Further investigations into benzimidazole (B57391) derivatives, which share the core imidazole ring, have also shown significant cytotoxic effects against HepG2 and A549 (lung cancer) cell lines, with IC₅₀ values of 15.58 and 15.80 µM, respectively. jksus.org

| Derivative Compound | Cell Line | Activity (IC₅₀) |

| 1-(2-hydroxybenzylideneamino)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione | MCF-7 (Breast Cancer) | < 5 µM |

| 1-(2-hydroxybenzylideneamino)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione | HepG2 (Liver Cancer) | < 5 µM |

| 1-(2-hydroxybenzylideneamino)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione | HCT-116 (Colon Cancer) | < 5 µM |

| Benzimidazole derivative se-182 | HepG2 (Liver Cancer) | 15.58 µM |

| Benzimidazole derivative se-182 | A549 (Lung Cancer) | 15.80 µM |

The imidazole scaffold is a key feature in compounds designed to inhibit various enzymes, indicating its potential for treating a range of diseases.

Kinase Inhibition : Imidazole derivatives have been investigated as kinase inhibitors, a major target in cancer therapy. nih.gov Certain 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones demonstrated potent inhibitory activity against VEGFR-2 kinase, with IC₅₀ values as low as 82.09 ng/mL. nih.gov Benzimidazole-benzohydrazide hybrids have also been identified as potential multi-kinase inhibitors, showing significant activity against key kinases such as EGFR, HER2, and CDK2. nih.gov

Monoamine Oxidase (MAO) Inhibition : Derivatives of 2-(5-phenyl-furan-2-yl)-4,5-dihydro-1H-imidazole have been identified as selective and reversible MAO-A inhibitors. nih.gov One specific amino derivative, named Amifuraline, was found to significantly inhibit liver MAO-A in vivo without affecting the brain MAO-A, suggesting its potential as a peripherally acting agent. nih.gov

α-Glucosidase and Carbonic Anhydrase Inhibition : While specific studies on this compound's direct inhibition of α-glucosidase and carbonic anhydrase are not prominent, the broader class of imidazole and furan-containing compounds are frequently explored for various enzyme inhibition activities, suggesting a potential avenue for future research.

The furan-imidazole core is present in various synthetic compounds evaluated for their efficacy against a wide array of pathogenic microbes.

Antibacterial Activity : Numerous studies have confirmed the antibacterial potential of imidazole derivatives. nih.gov Hybrids of imidazole with other heterocyclic rings like 1,3,4-thiadiazole (B1197879) have shown activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. nih.govekb.eg For example, certain novel thiazole (B1198619) derivatives incorporating a 2-(furan-2-yl)-1H-imidazole moiety have been synthesized and shown to possess antibacterial properties. nih.gov Similarly, 2,5-furyl-substituted benzimidazoles have demonstrated promising antibacterial activity. mdpi.com

Antifungal Activity : Imidazole derivatives are well-known for their antifungal properties. ekb.eg Research has shown that newly synthesized imidazole derivatives exhibit significant activity against various Candida species, including Candida albicans, Candida parapsilosis, and Candida krusei, with minimum inhibitory concentrations (MIC₅₀) as low as 0.98 µg/mL. nih.gov The mechanism for some of these azole group antifungals involves the inhibition of the 14α-demethylase enzyme, which is crucial for ergosterol (B1671047) biosynthesis in fungi. nih.gov

Antiviral Activity : The imidazole ring is a component of various compounds screened for antiviral activity. nih.gov Derivatives have been evaluated against several viruses, including Herpes Simplex Virus (HSV), Varicella Zoster Virus (VZV), and Dengue virus (DENV-2). nih.govnih.gov For example, a metal complex containing a 2,4,5-triphenyl-1H-imidazole ligand was found to significantly inhibit the replication of DENV-2. nih.gov

Antitubercular Activity : Derivatives containing a 5-nitro-2-furyl group linked to other heterocyclic systems have been evaluated for their activity against Mycobacterium tuberculosis. nih.gov One such nitrofuran derivative demonstrated significant activity with a Minimum Inhibitory Concentration (MIC) of 1.56 µg/mL. nih.gov Imidazole-thiosemicarbazide derivatives have also been identified as potent anti-mycobacterium tuberculosis compounds. mdpi.com

| Activity | Derivative Class | Target Organism(s) | Notable Finding |

| Antibacterial | Thiazole derivatives with 2-(furan-2-yl)-1H-imidazole | Gram-positive & Gram-negative bacteria | Showed antibacterial properties nih.gov |

| Antifungal | Novel imidazole derivatives | Candida albicans, C. parapsilosis, C. krusei | MIC₅₀ values as low as 0.98 µg/mL nih.gov |

| Antiviral | Copper-triphenyl-imidazole complex | Dengue virus (DENV-2) | IC₅₀ value of 98.62 μg/mL nih.gov |

| Antitubercular | 2-(5-nitro-2-furyl)-thiadiazole derivative | Mycobacterium tuberculosis H37Rv | MIC value of 1.56 µg/mL nih.gov |

The antioxidant potential of compounds containing furan (B31954) and imidazole rings has been a subject of investigation. Studies on novel thiazole derivatives that include an imidazole and furan scaffold have been conducted to evaluate their antioxidant capabilities, suggesting that this chemical class may possess properties that can counteract oxidative stress. mdpi.com

In Vivo Animal Model Studies for Mechanistic Elucidation

While extensive in vivo data for the parent compound this compound is limited, studies on its derivatives provide valuable mechanistic insights.

A notable example is the in vivo study of Amifuraline, a derivative of 2-(5-phenyl-furan-2-yl)-4,5-dihydro-1H-imidazole. In Sprague-Dawley rats, Amifuraline demonstrated the ability to significantly inhibit MAO-A in the liver but not in the brain. nih.gov This organ specificity highlights the potential for designing peripheral MAO inhibitors with reduced central nervous system side effects. nih.gov

In a different therapeutic area, a preclinical evaluation of an imidazole-linked heterocycle, 2-(benzo[b]thiophen-2-yl)-1H-imidazole, was conducted in a mouse model of Alzheimer's disease (5xFAD). nih.gov Oral administration of this compound was found to ameliorate cognitive impairment and synaptic plasticity, as well as reduce markers of neuroinflammation, pointing to the neuroprotective potential of this class of molecules. nih.gov

Investigation of Molecular Targets and Biochemical Pathways

Research into the derivatives of this compound has identified several molecular targets and pathways through which they exert their biological effects.

Cancer : For antiproliferative activity, the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) has been identified as a key mechanism for certain imidazole-thione derivatives. nih.gov The most potent compounds were also found to induce pre-G1 apoptosis and cause cell cycle arrest at the G2/M phase. nih.gov Other imidazole derivatives have been shown to modulate nitric oxide (NO) and cyclooxygenase-2 (COX-2) signaling pathways in breast cancer cells. researchgate.net

Fungal Infections : The antifungal action of some imidazole derivatives is attributed to the inhibition of the 14α-demethylase enzyme. nih.gov This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi, and its inhibition disrupts the integrity of the fungal cell membrane. nih.gov

Neurological Disorders : The therapeutic effects of imidazole derivatives in models of neurodegenerative diseases are linked to their interaction with specific molecular targets. For instance, Amifuraline's effects are mediated through the selective inhibition of the MAO-A enzyme. nih.gov In the context of Alzheimer's disease, certain imidazole-linked heterocycles are designed to modulate imidazoline (B1206853) I2 receptors, which are considered relevant targets in the disease's pathology. nih.gov

Elucidation of Specific Mechanisms of Action at the Cellular and Subcellular Levels

An extensive review of scientific literature indicates a lack of specific studies focused on elucidating the cellular and subcellular mechanisms of action for this compound. While the broader classes of imidazole and furan derivatives are known to possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, research has not yet converged on the specific molecular pathways modulated by this particular compound.

The imidazole ring is a key component of many biologically important molecules and pharmaceuticals, and its derivatives have been shown to interact with various targets, such as enzymes and receptors. For instance, some imidazole-containing compounds act as inhibitors of kinases like p38 MAP kinase or B-Raf, which can disrupt cellular signaling pathways involved in cell proliferation and inflammation. nih.gov Others have been investigated as sirtuin inhibitors, affecting gene expression and cellular metabolism. nih.gov However, without direct experimental evidence, it is not possible to assign these mechanisms to this compound. Future research is required to identify its specific intracellular targets, binding affinities, and downstream effects on cellular signaling cascades.

Research on this compound as a Structural Analogue in Advanced Glycosylation End Product (AGE) Research

Direct research on this compound within the context of Advanced Glycosylation End Products (AGEs) is not documented. However, significant research has been conducted on a structurally related, more complex molecule, 2-(2-Furoyl)-4(5)-(2-furanyl)-1H-imidazole (FFI) , which was once proposed as a key AGE. nih.gov The investigation of FFI provides critical insight into why furan-imidazole structures have been of interest in AGE research.

AGEs are a diverse group of molecules formed through non-enzymatic reactions between sugars and proteins or lipids. mdpi.com They are implicated in aging and the pathogenesis of various diseases, particularly diabetic complications, by causing protein cross-linking and interacting with the Receptor for Advanced Glycation End Products (RAGE). nih.gov

Further studies confirmed these findings, with one investigation failing to detect FFI in collagen samples from both diabetic and healthy rats, concluding that FFI cannot be considered a reliable marker of advanced glycation processes in vivo. nih.gov

The story of FFI underscores the complexities of AGE analysis and highlights the chemical reactivity of furan-containing precursors that can arise during glycation reactions. While this compound itself has not been studied in this context, the research on FFI serves as a crucial case study on a related furan-imidazole compound in the field of AGEs.

| Feature | This compound | 2-(2-Furoyl)-4(5)-(2-furanyl)-1H-imidazole (FFI) |

|---|---|---|

| Molecular Formula | C7H6N2O | C12H8N2O3 |

| Molecular Weight | 134.14 g/mol | 228.21 g/mol |

| Core Structure | Imidazole ring linked to a furan ring | Imidazole ring linked to two furan-containing moieties (one furanyl, one furoyl) |

| Key Substituents | A single furan ring at the C5 position of the imidazole. | A furanyl group at the C4 (or C5) position and a furoyl (furan-carbonyl) group at the C2 position. |

| Status in AGE Research | Not investigated. | Initially proposed as an AGE cross-link; later identified as a likely artifact of sample preparation. nih.govnih.gov |

Membrane Permeability and Cellular Uptake Studies in Preclinical Models

There is a lack of published preclinical studies specifically investigating the membrane permeability and cellular uptake of this compound. The ability of a small molecule to cross cellular membranes is a critical determinant of its potential biological activity, as it dictates the compound's access to intracellular targets.

Generally, the permeability of small molecules is influenced by factors such as molecular weight, lipophilicity (logP), hydrogen bonding capacity, and the presence of ionizable groups. The imidazole moiety itself can play a role in cellular uptake. Due to its basic nitrogen atom, the imidazole ring can be protonated at physiological or acidic pH. This property has been exploited in drug delivery systems, where polymers containing imidazole groups can facilitate endosomal escape through the "proton sponge effect," leading to enhanced cellular uptake of nanoparticles. However, it is unclear how the intrinsic properties of the standalone this compound molecule influence its passive diffusion or active transport across biological membranes.

Without empirical data from in vitro models, such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based assays (e.g., using Caco-2 cell monolayers), the bioavailability and intracellular concentration of this compound remain speculative.

| Research Area | Finding | Source |

|---|---|---|

| Cellular/Subcellular Mechanism of Action | No specific studies have been identified for this compound. | N/A |

| Role in AGE Research | No direct studies. A structural analogue, FFI, was initially thought to be an AGE but later determined to be an analytical artifact. | nih.govnih.gov |

| Membrane Permeability & Cellular Uptake | No specific studies have been identified for this compound. | N/A |

Structure Activity Relationship Sar and Ligand Design Studies

Rational Design and Synthesis of Analogues and Derivatives of 5-(2-Furanyl)-1H-imidazole

The rational design of analogues of this compound often involves a multifaceted approach, integrating knowledge of the target's biological structure with the physicochemical properties of the lead compound. The synthesis of these rationally designed molecules is a critical step in the drug discovery process.

One of the fundamental approaches to creating analogues involves the modification of the core structure through various chemical reactions. For instance, the synthesis of 5-(2-furyl)-1-methyl-1H-imidazole has been achieved, and its reactivity towards electrophilic reagents has been investigated. This provides a basis for introducing a variety of substituents onto the imidazole (B134444) ring, thereby creating a library of analogues for biological screening.

A common strategy in rational drug design is the hybridization of pharmacophores, where two or more bioactive moieties are combined into a single molecule to enhance activity or target multiple pathways. This has been demonstrated in the synthesis of novel hybrid compounds combining dibenzo[b,d]furan and imidazole scaffolds, which have been evaluated for their in vitro antitumor activities nih.gov. The synthesis of these hybrids often involves multi-step reaction sequences, starting from readily available precursors.

Furthermore, the synthesis of thiazole (B1198619) derivatives containing a 2-(furan-2-yl)-1H-imidazole component highlights another avenue for analogue development. The synthetic pathway for these compounds can involve the reaction of 1-(2-(furan-2-yl)-4-methyl-1H-imidazol-5-yl)ethan-1-one with N-arylhydrazinecarbothioamide, followed by cyclization reactions to introduce the thiazole ring nih.gov. These synthetic strategies allow for the systematic introduction of diverse chemical functionalities, enabling a thorough exploration of the SAR.

Systematic Modification of Substituents on the Imidazole and Furan (B31954) Rings

The systematic modification of substituents on both the imidazole and furan rings of the this compound scaffold is a cornerstone of SAR studies. These modifications can profoundly influence the compound's chemical reactivity, physicochemical properties, and ultimately, its biological interaction profile.